

# Forvisirvat: A Novel Antidepressant with Potential Enhanced Efficacy in Women

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A Comparative Analysis of **Forvisirvat** (SP-624) Against Standard Antidepressants for Major Depressive Disorder in Female Populations.

This guide provides a detailed comparison of the investigational antidepressant **Forvisirvat** with established treatments for Major Depressive Disorder (MDD), with a specific focus on its efficacy in women. The information is intended for researchers, scientists, and drug development professionals, presenting available experimental data, methodologies, and relevant biological pathways.

### Introduction to Forvisirvat

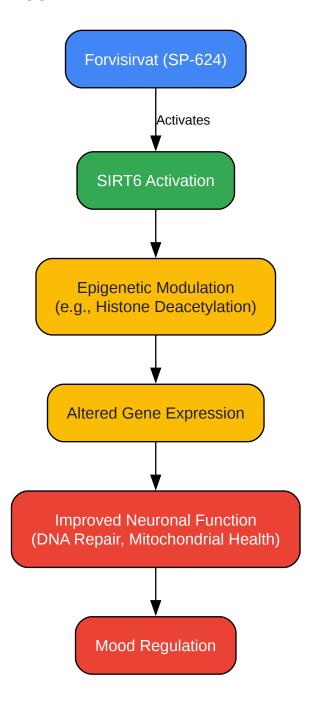
**Forvisirvat** (formerly SP-624) is a first-in-class, orally administered, selective activator of Sirtuin 6 (SIRT6) under development by Arrivo BioVentures for the treatment of MDD.[1][2] Its novel epigenetic mechanism of action distinguishes it from traditional antidepressants.[1] The "sirvat" stem in its name designates it as part of the sirtuin family of medications.[1] Preclinical studies have indicated **Forvisirvat**'s potential to enhance neural activity related to mood regulation and cognition.[1] Currently, **Forvisirvat** is in a Phase 2b/3 clinical trial for MDD, following promising Phase 2 results that suggested particular efficacy in female patients.[1]

# Mechanism of Action: A Novel Epigenetic Approach

**Forvisirvat**'s mechanism centers on the activation of SIRT6, a NAD+-dependent enzyme that plays a crucial role in various biological processes implicated in depression, including DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[1][3] By activating



SIRT6, **Forvisirvat** is believed to modulate gene expression epigenetically, offering a novel therapeutic strategy for MDD.[1]



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Caption: Signaling pathway of **Forvisirvat** through SIRT6 activation.

## Clinical Efficacy: Focus on Female-Specific Data



The primary evidence for **Forvisirvat**'s potential sex-specific efficacy comes from the SP-624-201 Phase 2 clinical trial. While the study did not meet its primary endpoint in the overall population, a post-hoc analysis revealed a statistically significant improvement in depressive symptoms in women treated with **Forvisirvat** compared to placebo.[4][5] Men in the trial did not show a similar improvement.[4][5]

Forvisirvat Phase 2 Trial (SP-624-201) Data in Women

Metric	Forvisirvat (Women)	Placebo (Women)	p-value
MADRS Score Change from Baseline (Week 4)	-13.4	-9.4	0.008
Response Rate (≥50% MADRS reduction)	Data not specified	Data not specified	
Remission Rate (MADRS score ≤10)	Data not specified	Data not specified	_

MADRS: Montgomery-Åsberg Depression Rating Scale. Data from post-hoc analysis.[4]

# **Comparison with Standard Antidepressants**

Direct comparative trials between **Forvisirvat** and other antidepressants are not yet available. The following tables summarize the efficacy of commonly prescribed antidepressants, with a focus on data available for female populations. It is important to note that cross-trial comparisons have limitations due to differences in study design, patient populations, and methodologies.

## Sertraline (SSRI) Efficacy in Women

A pooled analysis of nine clinical trials demonstrated the efficacy of sertraline in women with MDD.[5]





Metric	Sertraline (Women)	Placebo (Women)	p-value
HAM-D17 Score Change from Baseline (Week 8)	Significantly greater than placebo	0.0029	
CGI Score Change from Baseline (Week 8)	Significantly greater than placebo	<0.0001	

HAM-D17: 17-item Hamilton Depression Rating Scale; CGI: Clinical Global Impression.[5]

## **Zuranolone (Neuroactive Steroid)**

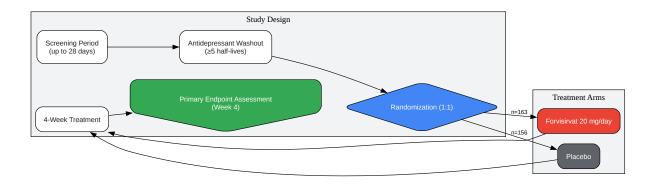
Zuranolone is a neuroactive steroid approved for postpartum depression (PPD), a condition exclusive to women. It was not approved for MDD.

Metric	Zuranolone (PPD)	Placebo (PPD)	p-value
HAM-D17 Score Change from Baseline (Day 15)	Significantly greater than placebo	<0.05	

Data from PPD trials.[6]

# Experimental Protocols Forvisirvat Phase 2 Clinical Trial (SP-624-201)





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Caption: Workflow of the **Forvisirvat** Phase 2 Trial (SP-624-201).

Study Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled study.[4]

Participants: Adults with a diagnosis of MDD.[4]

Intervention: Forvisirvat 20 mg daily or placebo for 4 weeks.[4]

Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 4.[4]

### **Discussion and Future Directions**

The preliminary findings for **Forvisirvat** are intriguing, suggesting a potential sex-specific antidepressant effect. The novel epigenetic mechanism of action via SIRT6 activation presents a new avenue for antidepressant drug development. However, the positive findings in women are based on a post-hoc analysis, which is considered exploratory.[4][5]



The ongoing Phase 2b/3 trial (NCT06254612) is crucial to confirm these initial observations in a larger, prospectively designed study focused on female patients.[4][5] Direct comparative studies with standard-of-care antidepressants will be necessary to fully elucidate the therapeutic potential and positioning of **Forvisirvat** in the clinical management of MDD in women.

The reasons for the observed sex-specific effect are currently unknown but may be related to underlying differences in the pathophysiology of depression between men and women, potentially involving hormonal influences on gene expression and SIRT6 activity. Further research into the pharmacokinetics and pharmacodynamics of **Forvisirvat** in both sexes is warranted.

In conclusion, **Forvisirvat** represents a promising investigational antidepressant with a novel mechanism of action and preliminary evidence of enhanced efficacy in women. Confirmatory data from ongoing and future clinical trials are eagerly awaited by the scientific and medical communities.

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